molecular formula C14H16N2O3 B4725131 N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4725131
M. Wt: 260.29 g/mol
InChI Key: PZNAYYUPDJPMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, including glutamate, GABA, and dopamine. This inhibition is believed to be mediated through the activation of presynaptic Gi/o proteins, which reduce the activity of voltage-gated calcium channels and decrease the influx of calcium ions into the presynaptic terminal.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a key neurotrophic factor involved in the regulation of synaptic plasticity and neurogenesis. Additionally, this compound has been shown to increase the levels of c-Fos, an immediate early gene that is activated in response to neuronal activity.

Advantages and Limitations for Lab Experiments

N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. Additionally, this compound has a long half-life in vivo, which allows for sustained activation of mGluR7. However, there are also several limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for appropriate controls to account for non-specific effects.

Future Directions

There are several future directions for research on N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and mGluR7. One potential direction is the development of more selective agonists and antagonists for mGluR7, which could be used to further elucidate the role of this receptor in neurological disorders. Additionally, the therapeutic potential of this compound and other mGluR7 agonists could be further explored in clinical trials for the treatment of depression, anxiety, and schizophrenia. Finally, the role of mGluR7 in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, could also be investigated.

Scientific Research Applications

N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These effects are believed to be mediated through the activation of mGluR7, which is involved in the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-11(16-19-13)10-6-4-5-7-12(10)18-2/h3-7,13H,1,8-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNAYYUPDJPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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